2-Fluoro-1-(methoxymethoxy)-3-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

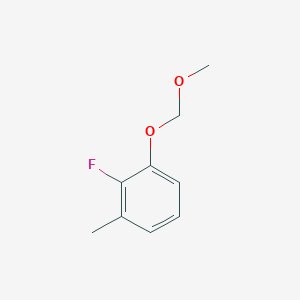

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 2-Fluoro-1-(methoxymethoxy)-3-methylbenzene typically begins with commercially available 3-methylphenol (m-cresol).

Methoxymethoxylation: The methoxymethoxy group can be

Biologische Aktivität

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene is an organic compound characterized by the presence of a fluorine atom and a methoxymethoxy group attached to a methyl-substituted benzene ring. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Fluorine Atom : Known to enhance metabolic stability and bioactivity.

- Methoxymethoxy Group : Contributes to solubility and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is still developing, but preliminary findings suggest several areas of interest:

- Antimicrobial Activity : Initial studies indicate that fluorinated compounds can exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.

- Enzyme Inhibition : The presence of the fluorine atom may influence enzyme interactions, affecting metabolic pathways.

- Cytotoxicity : Some studies have indicated that similar compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. The fluorine atom can modify the electronic distribution within the molecule, enhancing its reactivity and selectivity towards biological receptors or enzymes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various fluorinated aromatic compounds, including derivatives similar to this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further antibiotic development.

Case Study 2: Enzyme Interaction

Research focused on the interaction of fluorinated compounds with specific enzymes involved in metabolic pathways. The study found that modifications at the meta-position (as seen in similar compounds) could enhance binding affinity, potentially leading to inhibition of target enzymes critical for disease progression.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-1-(methoxymethoxy)-3-methylbenzene acts as an important intermediate in the synthesis of various organic compounds. Its reactivity is influenced by the fluorine atom and the methoxymethoxy group, enabling diverse synthetic pathways.

Key Reactions :

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki coupling, which is essential for constructing complex organic molecules .

Medicinal Chemistry

Research indicates potential applications in drug development. The unique structure allows for interactions with biological targets, influencing enzyme activity and metabolic pathways.

Case Study : A study reported that derivatives of 2-fluoro compounds exhibit significant biological activity against specific enzymes, making them candidates for further pharmacological exploration .

Radiolabeling Agent

Due to its fluorine content, this compound can serve as a radiolabeling agent in imaging studies. Fluorine-18 labeled compounds are particularly valuable in positron emission tomography (PET) imaging, enhancing visualization of metabolic processes .

Eigenschaften

IUPAC Name |

2-fluoro-1-(methoxymethoxy)-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-7-4-3-5-8(9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKNHMMIQXHNBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCOC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.